molecular formula C21H32N6O3 B1671123 依非加坦 CAS No. 105806-65-3

依非加坦

货号 B1671123
CAS 编号: 105806-65-3
分子量: 416.5 g/mol
InChI 键: KAGLWQUWUNBAOO-KSZLIROESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Efegatran is a direct thrombin inhibitor . It is used as an anticoagulant and has been studied for its efficacy in patients with unstable angina .


Molecular Structure Analysis

Efegatran has a molecular formula of C21H32N6O3 . Its average mass is 416.517 Da and its monoisotopic mass is 416.253601 Da .


Physical And Chemical Properties Analysis

Efegatran has a chemical formula of C21H32N6O3 . Its exact mass is 402.24 and its molecular weight is 402.499 . The elemental analysis shows that it contains 59.68% carbon, 7.51% hydrogen, 20.88% nitrogen, and 11.92% oxygen .

科学研究应用

急性心肌梗死中的依非加坦

依非加坦硫酸盐作为链激酶的辅助药物进行了研究,用于急性心肌梗死 (MI) 的冠状动脉再灌注。这项研究比较了依非加坦加链激酶与肝素加加速组织纤溶酶原激活剂 (TPA) 在实现早期通畅方面的疗效。然而,在此背景下,发现依非加坦加链激酶并不优于肝素和加速 TPA 的当前疗法 (Fung 等人,1999)

开发和临床试验

依非加坦是由 IVAX 开发的一种凝血酶抑制剂,用于治疗血栓栓塞性疾病。它在匈牙利进行了不稳定型心绞痛的 II 期试验,在美国进行了血栓形成的 II 期试验。不稳定型心绞痛的初步试验表明,高剂量时疗效与肝素相似,但在 IVAX 于 1999 年收购 IDR 后,没有进一步的开发报告 (Lijnen Hr, 2001)

药理学和临床研究

依非加坦 (LY294468) 被研究为急性冠状动脉综合征的肠胃外抗凝剂。在动物和人体研究中,它显示出剂量依赖性抗凝作用,并且在狗的溶栓过程中作为辅助抗凝剂有效,而不会增加出血风险。然而,它在不稳定型心绞痛和急性心肌梗死中的临床研究并未显示出比现有疗法显着的优势 (Jackson 等人,1996)

比较疗效研究

依非加坦与其他抗凝剂(如肝素)在急性心肌梗死治疗中进行了比较。一项多中心研究表明,依非加坦作为溶栓辅助药物在急性心肌梗死中没有明显优于肝素的优势,尽管注意到再灌注时间有所改善 (Bengtson 等人,2002)

联合治疗中的抗血栓评估

在冠状动脉血栓形成的犬模型中,评估了依非加坦与糖蛋白 IIb-IIIa 受体拮抗剂 7E3 联合使用的抗血栓作用。该研究发现,与单独使用依非加坦、肝素或 7E3+肝素治疗的组相比,依非加坦和 7E3 的组合保持了更好的血管通畅。这表明依非加坦在联合治疗中具有增强的抗血栓功效 (Shetler 等人,1996)

依非加坦在不稳定型心绞痛中的作用

一项关于依非加坦对不稳定型心绞痛患者疗效的研究比较了不同剂量的依非加坦硫酸盐与肝素。虽然依非加坦表现出剂量依赖性的体外抗凝活性,并且被发现比肝素更容易给药,但它并未比肝素更有效地抑制心肌缺血。依非加坦与肝素相比没有明显的临床益处,表明其在此应用中的优势有限 (Klootwijk 等人,1999)

抗凝作用的比较研究

依非加坦与其他靶向凝血酶抑制剂(如阿加曲班和水蛭素)一起,比较了其在体外抗凝功效。这些研究发现,虽然依非加坦和其他药物在人血浆中具有浓度依赖性的抗凝作用,但与水蛭素等药物相比,它们的凝血酶抑制机制和相对功效存在差异 (Callas 等人,1995)

属性

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N6O3/c1-24-17(13-15-7-3-2-4-8-15)20(30)27-12-6-10-18(27)19(29)26-16(14-28)9-5-11-25-21(22)23/h2-4,7-8,14,16-18,24H,5-6,9-13H2,1H3,(H,26,29)(H4,22,23,25)/t16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGLWQUWUNBAOO-KSZLIROESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

126721-07-1 (sulfate)
Record name Efegatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20909748
Record name N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Efegatran

CAS RN

105806-65-3
Record name Efegatran [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105806653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Carbamimidamido-1-oxopentan-2-yl)-1-(N-methylphenylalanyl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFEGATRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT0VK2474K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Efegatran
Reactant of Route 2
Efegatran
Reactant of Route 3
Reactant of Route 3
Efegatran
Reactant of Route 4
Efegatran
Reactant of Route 5
Reactant of Route 5
Efegatran
Reactant of Route 6
Efegatran

Citations

For This Compound
510
Citations
GF Smith, RT Shuman, TJ Craft… - … in thrombosis and …, 1996 - thieme-connect.com
… Efegatran and the related arginals differ mechanistically from old and from new anticoagulant agents. As illustrated with x-ray diffraction analysis of crystals of the …
Number of citations: 43 www.thieme-connect.com
P Klootwijk, T Lenderink, S Meij… - European heart …, 1999 - academic.oup.com
… We investigated the safety and efficacy of five dose levels of efegatran … the efegatran and heparin groups. Minor bleeding and thrombophlebitis occurred more frequently in the efegatran …
Number of citations: 45 academic.oup.com
AY Fung, G Lorch, PA Cambier, D Hansen… - American Heart …, 1999 - Elsevier
… Efegatran is a new direct antithrombin, which in experimental … This study was designed to compare the efficacy of efegatran … explored 4 doses of efegatran sulfate in combination with …
Number of citations: 31 www.sciencedirect.com
Prime Investigators - American heart journal, 2002 - Elsevier
… at 33 sites to receive 1 of 5 doses of efegatran sulfate, a direct thrombin inhibitor, or heparin … to efegatran had evidence of heart failure at admission. The lowest-dose efegatran arm was …
Number of citations: 18 www.sciencedirect.com
TJ Shetler, VG Crowe, BD Bailey, CV Jackson - Circulation, 1996 - Am Heart Assoc
… arginal antithrombin efegatran ( LY294468 … efegatran (0.25 mg · kg −1 ·h −1 ), heparin (80 U/kg, single injection, plus 30 U · kg −1 ·h −1 ), 7E3 (0.4 mg/kg, single injection), 7E3+efegatran…
Number of citations: 20 www.ahajournals.org
CV Jackson, J Satterwhite… - Clinical and Applied …, 1996 - journals.sagepub.com
… Efegatran was studied in a canine model of coronary artery thrombosis … , efegatran, has demonstrated dose-dependent and safe anticoagulation in animal and human studies. Efegatran …
Number of citations: 13 journals.sagepub.com
DD Callas, D Hoppensteadt… - Seminars in thrombosis …, 1995 - thieme-connect.com
… Efegatran®, hirulog, and hirudin. While hirulog and hirudin are specific irreversible inhibitors of thrombin, argatroban and Efegatran… inhibitors (argatroban and Efegatran®) but not by the …
Number of citations: 41 www.thieme-connect.com
HR Lijnen - IDrugs: the investigational drugs journal, 2001 - europepmc.org
Efegatran is a thrombin inhibitor which is being developed by IVAX for the potential treatment of thromboembolic disorders [343400]. Efegatran was synthesized by the Hungarian …
Number of citations: 4 europepmc.org
J Eikelboom, S Yusuf - The Lancet, 2002 - thelancet.com
… the efegatran study,4 the Kaplan-Meier curves for the same endpoint suggest little or no difference at day 3 between heparin and efegatran… thrombolytic therapy), efegatran, or inogatran …
Number of citations: 1 www.thelancet.com
V Pasceri, FCDOA Mason - academic.oup.com
… Safety and anticoagulant properties of efegatran were studied at … At these dose levels, efegatran has been clinically well … ,1, and 4 patients receiving efegatran at the respective dosages, …
Number of citations: 0 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。